molecular formula C9H10ClNO3 B12304373 O-(4-Chlorophenyl)-D-serine

O-(4-Chlorophenyl)-D-serine

Cat. No.: B12304373
M. Wt: 215.63 g/mol
InChI Key: NEADGQMLXGPJDH-UHFFFAOYSA-N
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Description

O-(4-Chlorophenyl)-D-serine: is an organic compound that belongs to the class of serine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the oxygen atom of the serine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Chlorophenyl)-D-serine typically involves the reaction of D-serine with 4-chlorophenol under specific conditions. One common method is the esterification reaction, where D-serine is reacted with 4-chlorophenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification reactions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: O-(4-Chlorophenyl)-D-serine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The 4-chlorophenyl group can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced serine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

O-(4-Chlorophenyl)-D-serine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-Chlorophenyl)-D-serine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The 4-chlorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

  • O-(4-Bromophenyl)-D-serine
  • O-(4-Fluorophenyl)-D-serine
  • O-(4-Methylphenyl)-D-serine

Comparison: O-(4-Chlorophenyl)-D-serine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The chlorine atom also enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2-amino-3-(4-chlorophenoxy)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)

InChI Key

NEADGQMLXGPJDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(C(=O)O)N)Cl

Origin of Product

United States

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